molecular formula C20H21N3O4 B2573285 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol CAS No. 850744-13-7

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol

Cat. No.: B2573285
CAS No.: 850744-13-7
M. Wt: 367.405
InChI Key: HWSBYCOGTMKICM-UHFFFAOYSA-N
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Description

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol is a chemical compound of significant interest in medicinal chemistry and oncology research. It features an aminopyrimidine core, a structure known for its relevance in kinase inhibition . This core is substituted with ethoxyphenoxy groups, which may influence its bioavailability and target binding. While direct data for this specific compound is limited, research on highly similar compounds, which share the same 2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl backbone, indicates potential as a building block for developing novel therapeutic agents . Compounds of this class are frequently investigated for their antitumor properties. For instance, closely related aminopyrimidine-based molecules have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), a master regulator of cell division that is overexpressed in various cancers . The inhibition of PLK4 can lead to mitotic catastrophe and selective death in cancer cells, making it a promising anticancer target . As such, this compound serves as a valuable research chemical for scientists exploring new pathways in cancer biology and developing targeted therapies. It is offered exclusively for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[2-amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-3-25-13-9-10-14(15(24)11-13)19-18(12-22-20(21)23-19)27-17-8-6-5-7-16(17)26-4-2/h5-12,24H,3-4H2,1-2H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSBYCOGTMKICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NC(=NC=C2OC3=CC=CC=C3OCC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol typically involves multiple steps, starting from acyclic starting materials. One common method includes the following steps :

    Ring Closure: Formation of the pyrimidine ring from benzylidene acetones and ammonium thiocyanates.

    Aromatization: Conversion of the intermediate to an aromatic compound.

    S-Methylation: Introduction of a methyl group to the sulfur atom.

    Oxidation: Conversion of the methylsulfonyl compound to the desired product.

    Formation of Guanidines: Reaction with suitable amines to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives.

    Reduction: Reduction of functional groups to form different products.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit the activity of Aurora kinase A, a protein involved in cell cycle regulation . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related diaryl pyrimidines and heterocyclic derivatives, focusing on substituent effects, binding affinities, and biological activities. Key analogs include:

Table 1: Structural and Functional Comparison of Selected Pyrimidine Derivatives

Compound Name Substituents (Position) Molecular Weight Key Functional Features Reported Activity/Findings
Target Compound 5-(2-ethoxyphenoxy), 4-(5-ethoxyphenol) ~425.5 g/mol Dual ethoxy groups, phenolic hydroxyl Hypothesized antiviral activity*
AP-NP 5-(naphthalen-2-yl), 4-phenol ~373.4 g/mol Bulky naphthyl group High hACE2-S binding affinity (−9.2 kcal/mol)
AP-3-OMe-Ph 5-(3-methoxyphenyl), 4-phenol ~337.3 g/mol Methoxy group at meta position Moderate binding affinity (−8.5 kcal/mol)
AP-4-Me-Ph 5-(p-tolyl), 4-phenol ~321.3 g/mol Methyl group at para position Low binding affinity (−7.9 kcal/mol)
2-Amino-5-(substituted)-thiadiazoles Thiadiazole core with benzyl groups ~300–400 g/mol Thiadiazole-thiazolidinone hybrid Antibacterial activity (gram-negative)
Esreboxetine Succinate Morpholine-ethoxyphenoxy hybrid 431.5 g/mol Morpholine ring, ethoxyphenoxy Neuropathic pain treatment

*Inferred from structural similarity to AP-NP and related analogs .

Substituent Effects on Binding and Bioactivity

  • Ethoxy vs. Methoxy Groups : The target compound’s ethoxy groups (‑OCH₂CH₃) are bulkier and more hydrophobic than methoxy (‑OCH₃) groups in AP-3-OMe-Ph. This may enhance membrane permeability but reduce binding precision in sterically constrained pockets .
  • Bulkier Substituents: AP-NP’s naphthyl group improves binding free energy (−9.2 kcal/mol) compared to the target compound’s smaller ethoxyphenoxy group, suggesting steric bulk enhances target engagement .

Electronic and Metabolic Considerations

  • In contrast, chloro substituents (e.g., in ’s pyridine derivatives) are electron-withdrawing, which may alter reactivity .
  • Metabolic Stability : Fluorine-containing analogs (e.g., ’s 4-fluorobenzyl derivative) exhibit longer half-lives due to fluorine’s metabolic resistance. The target compound’s ethoxy groups may undergo oxidative metabolism more readily .

Computational Predictions

Molecular docking studies using AutoDock Vina () and AutoDock4 () suggest that diaryl pyrimidines with polar substituents (e.g., hydroxyl, ethoxy) exhibit favorable binding to proteins like hACE2. The target compound’s dual ethoxy-phenol motif may mimic AP-NP’s naphthyl-phenol interaction, though with reduced van der Waals contacts .

Biological Activity

2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural arrangement that includes a pyrimidine ring and multiple phenolic groups, which are often associated with various pharmacological effects. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and synthesis.

Chemical Structure and Properties

The molecular formula of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol is C25H25N3O4C_{25}H_{25}N_3O_4 with a molecular weight of approximately 443.5 g/mol. Its structure allows for diverse interactions within biological systems, particularly due to the presence of functional groups such as amino, ethoxy, and phenolic moieties.

PropertyValue
Molecular FormulaC25H25N3O4
Molecular Weight443.5 g/mol
CAS Number879577-78-3

Preliminary studies suggest that the biological activity of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer or inflammation.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : The phenolic structure is known for its antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Research indicates that compounds with structural similarities to 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol exhibit significant anticancer activity. For instance, studies have shown that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial function.

Antimicrobial Effects

The compound's ability to inhibit microbial growth has also been documented. It has shown effectiveness against various bacterial strains, likely due to its capacity to disrupt bacterial cell membranes or interfere with metabolic processes.

Case Studies

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol, demonstrating IC50 values in the micromolar range against breast cancer cell lines (MCF7) .
  • Antimicrobial Evaluation : In another study focusing on antimicrobial properties, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Synthesis

The synthesis of 2-[2-Amino-5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-ethoxyphenol typically involves multi-step reactions:

  • Formation of the Pyrimidine Core : This involves cyclization reactions using appropriate precursors.
  • Substitution Reactions : The introduction of ethoxy and amino groups is achieved through nucleophilic substitution methods.
  • Phenolic Coupling : The final assembly includes coupling the pyrimidine core with phenolic derivatives.

Q & A

Q. Table 1: Representative Synthesis Data for Analogous Compounds

CompoundYield (%)Melting Point (°C)Key Characterization Methods
2l83151–1541H^1H-NMR, HRMS
896216–2181H^1H-NMR, HPLC

Basic: How is structural characterization performed to validate the compound’s identity?

Methodological Answer:
A combination of spectroscopic and crystallographic methods is critical:

  • 1H^1H-NMR : Confirms proton environments, e.g., ethoxy groups (δ\delta 1.2–1.5 ppm) and aromatic protons (δ\delta 6.5–8.0 ppm) .
  • HRMS : Validates molecular weight within 1 ppm error .
  • X-ray crystallography : Resolves bond lengths and angles. For example, pyrimidine derivatives show dihedral angles of 12.8° between aromatic rings, confirming spatial orientation .

Basic: What methodologies ensure purity and compliance with pharmacopeial standards?

Methodological Answer:

  • Residual solvent analysis : Gas chromatography (GC) or HPLC detects traces of solvents like DMF or THF, adhering to ICH guidelines .
  • Buffer preparation : Ammonium acetate buffer (pH 6.5) is used for stability testing .
  • Assay validation : UV spectrophotometry or LC-MS quantifies the compound against certified reference standards.

Advanced: What challenges arise in X-ray crystallographic analysis of pyrimidine derivatives, and how are they resolved?

Methodological Answer:
Challenges include crystal disorder and weak diffraction. Strategies involve:

  • Growing crystals via slow evaporation in dichloromethane/hexane mixtures.
  • Resolving hydrogen bonds (e.g., N–H⋯N interactions) using SHELXL software. For example, intramolecular H-bonds stabilize six-membered rings in pyrimidine structures .
  • Reporting R factors (<0.06) and wR factors (<0.20) to ensure data reliability .

Advanced: How can environmental fate and ecotoxicological impacts be systematically evaluated?

Methodological Answer:
Follow the INCHEMBIOL framework :

Lab studies : Determine logP (octanol-water partition coefficient) and hydrolysis half-life .

Field studies : Monitor degradation products in soil/water using LC-MS/MS.

Ecotoxicology : Assess acute toxicity in Daphnia magna (48-hour LC50) and algal growth inhibition .

Advanced: How should researchers resolve contradictions in published synthetic or bioactivity data?

Methodological Answer:

  • Comparative analysis : Replicate methods under controlled conditions (e.g., catalyst purity, solvent grade).
  • Meta-analysis : Use tools like SciFinder to compare reaction yields and spectroscopic data across studies.
  • Statistical validation : Apply ANOVA to identify significant variables (e.g., temperature, pH) causing discrepancies .

Advanced: What experimental designs are optimal for pharmacological activity studies?

Methodological Answer:

  • Randomized block designs : Split-plot layouts with four replicates reduce variability in biological assays .
  • Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC50 values.
  • Positive controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity assays).

Advanced: How do structural modifications (e.g., substituent placement) affect bioactivity?

Methodological Answer:

  • Dihedral angle analysis : Angles >85° between pyrimidine and phenyl rings reduce steric hindrance, enhancing receptor binding .
  • Hydrogen bonding : N–H⋯O interactions with target proteins improve affinity (e.g., kinase inhibitors).
  • QSAR modeling : Use MOE or Schrodinger Suite to predict activity changes with substituent variations.

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